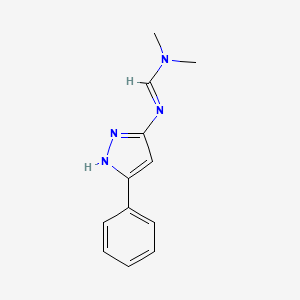![molecular formula C8H11N B14245763 9-Azatricyclo[4.2.1.0~2,5~]non-2(5)-ene CAS No. 502430-90-2](/img/structure/B14245763.png)
9-Azatricyclo[4.2.1.0~2,5~]non-2(5)-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Azatricyclo[4210~2,5~]non-2(5)-ene is a complex organic compound characterized by its unique tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Azatricyclo[4.2.1.0~2,5~]non-2(5)-ene typically involves a series of organic reactions. One common method includes the reaction of cyclohex-2-en-1-one with maleimide in the presence of p-toluenesulfonic acid and isopropenyl acetate . This reaction yields a tricyclic intermediate, which is then further processed to obtain the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar organic reaction pathways as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
9-Azatricyclo[4.2.1.0~2,5~]non-2(5)-ene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted tricyclic compounds.
Applications De Recherche Scientifique
9-Azatricyclo[4.2.1.0~2,5~]non-2(5)-ene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 9-Azatricyclo[4.2.1.0~2,5~]non-2(5)-ene exerts its effects involves its interaction with specific molecular targets. These interactions often occur at the active sites of enzymes or receptors, leading to changes in their activity. The pathways involved can include signal transduction mechanisms and metabolic processes, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-Methyl-4-oxo-3-azatricyclo[4.2.1.0~2,5~]non-7-en-9-yl benzoate
- 9-Methyl-9-azatricyclo[4.2.1.1~2,5~]decan-7-ol
- 4-Oxo-3-azatricyclo[4.2.1.0~2,5~]non-9-yl benzoate
Uniqueness
What sets 9-Azatricyclo[4.2.1.0~2,5~]non-2(5)-ene apart from similar compounds is its specific tricyclic structure, which imparts unique chemical and physical properties. This uniqueness makes it particularly valuable in research and industrial applications where specific molecular interactions are required.
Propriétés
Numéro CAS |
502430-90-2 |
|---|---|
Formule moléculaire |
C8H11N |
Poids moléculaire |
121.18 g/mol |
Nom IUPAC |
9-azatricyclo[4.2.1.02,5]non-2(5)-ene |
InChI |
InChI=1S/C8H11N/c1-2-6-5(1)7-3-4-8(6)9-7/h7-9H,1-4H2 |
Clé InChI |
ITVXPKRFLSKCLX-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C3=C(C1N2)CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


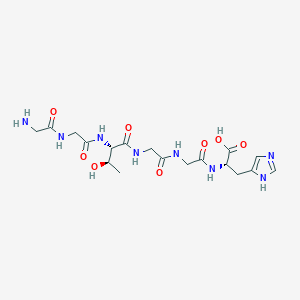

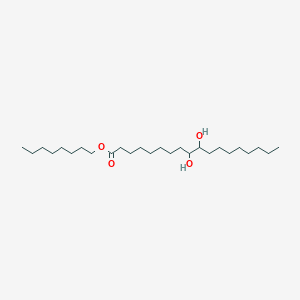

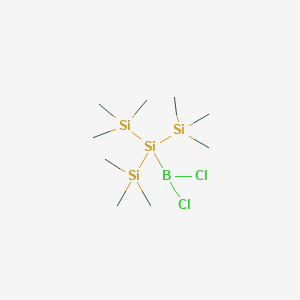
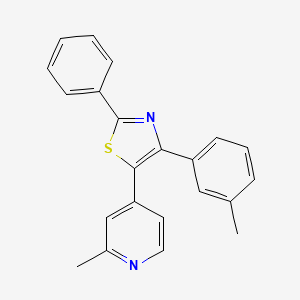
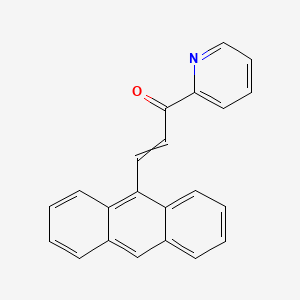
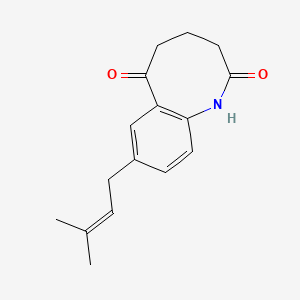
![N-[(5-Phenyl-2H-tetrazol-2-yl)methyl]benzamide](/img/structure/B14245730.png)

![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-methyl-1-(nitromethyl)-](/img/structure/B14245741.png)

![4,4'-[(Naphthalen-1-yl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14245752.png)
